1,2-Dipalmitoyl-sn-glycero-O-ethyl-3-phosphoryl choline chloride
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Overview
Description
1,2-DipalMitoyl-sn-glycero-3-ethylphosphocholine, chloride L-1162: is a synthetic phospholipid compound. It is a cationic lipid, meaning it carries a positive charge, which makes it useful in various biochemical applications. This compound is often used in the preparation of liposomes and lipid nanoparticles, which are essential in drug delivery systems and gene therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-DipalMitoyl-sn-glycero-3-ethylphosphocholine, chloride L-1162 is synthesized through a multi-step chemical process. The synthesis typically involves the esterification of glycerol with palmitic acid to form 1,2-dipalmitoyl-sn-glycerol. This intermediate is then reacted with ethylphosphocholine chloride under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is typically produced in liquid or powder form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: 1,2-DipalMitoyl-sn-glycero-3-ethylphosphocholine, chloride L-1162 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can modify the lipid structure, affecting its biochemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various alkylating agents can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized phospholipids.
Reduction: Reduced lipid derivatives.
Substitution: Substituted phosphocholine derivatives.
Scientific Research Applications
1,2-DipalMitoyl-sn-glycero-3-ethylphosphocholine, chloride L-1162 has a wide range of applications in scientific research:
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Employed in the preparation of liposomes for cell culture studies.
Medicine: Utilized in drug delivery systems, particularly for gene therapy and cancer treatment.
Industry: Applied in the formulation of cosmetic products and as a component in nanotechnology
Mechanism of Action
The mechanism of action of 1,2-DipalMitoyl-sn-glycero-3-ethylphosphocholine, chloride L-1162 involves its interaction with cellular membranes. As a cationic lipid, it can integrate into lipid bilayers, altering membrane properties and facilitating the delivery of therapeutic agents. The compound’s positive charge allows it to form complexes with negatively charged molecules such as DNA and RNA, enhancing their cellular uptake .
Comparison with Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): A similar phospholipid used in the formation of liposomes and artificial membranes.
1,2-Dipalmitoyl-sn-glycero-3-phosphate sodium salt: Another phospholipid with applications in biochemical research.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: Used in the study of membrane proteins and lipid-protein interactions.
Uniqueness: 1,2-DipalMitoyl-sn-glycero-3-ethylphosphocholine, chloride L-1162 is unique due to its cationic nature, which makes it particularly effective in gene delivery and drug formulation. Its ability to form stable complexes with nucleic acids sets it apart from other similar compounds .
Properties
Molecular Formula |
C42H85ClNO8P |
---|---|
Molecular Weight |
798.6 g/mol |
IUPAC Name |
2-[2,3-di(hexadecanoyloxy)propoxy-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C42H85NO8P.ClH/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)47-38-40(39-50-52(46,48-9-3)49-37-36-43(4,5)6)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-8-2;/h40H,7-39H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
XXTKXMLARLHZSM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC.[Cl-] |
Origin of Product |
United States |
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